molecular formula C11H4Cl2F4N2 B12089553 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine

4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine

Katalognummer: B12089553
Molekulargewicht: 311.06 g/mol
InChI-Schlüssel: MSXXZLYFRFJUQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 4,6-dichloropyrimidine as a starting material, which undergoes substitution reactions with fluorine and trifluoromethyl groups. The reaction conditions often include the use of solvents such as chloroform or methanol and catalysts to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit DNA synthesis by targeting specific enzymes involved in nucleotide metabolism .

Vergleich Mit ähnlichen Verbindungen

  • 4,6-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine
  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

Comparison: 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C11H4Cl2F4N2

Molekulargewicht

311.06 g/mol

IUPAC-Name

4,6-dichloro-5-fluoro-2-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H4Cl2F4N2/c12-8-7(14)9(13)19-10(18-8)5-1-3-6(4-2-5)11(15,16)17/h1-4H

InChI-Schlüssel

MSXXZLYFRFJUQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC(=C(C(=N2)Cl)F)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.